Cas no 2763954-90-9 (1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid)

2763954-90-9 structure
상품 이름:1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid
- 2763954-90-9
- EN300-35075992
- 1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid
-
- 인치: 1S/C21H19NO4/c23-18(24)21(12-20(21)9-10-20)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24)
- InChIKey: ZKIHMMMWJMIBCA-UHFFFAOYSA-N
- 미소: OC(C1(CC21CC2)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
계산된 속성
- 정밀분자량: 349.13140809g/mol
- 동위원소 질량: 349.13140809g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 5
- 복잡도: 593
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.2
- 토폴로지 분자 극성 표면적: 75.6Ų
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35075992-2.5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95.0% | 2.5g |
$3696.0 | 2025-03-18 | |
1PlusChem | 1P027YKV-500mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95% | 500mg |
$1882.00 | 2024-05-07 | |
Aaron | AR027YT7-250mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95% | 250mg |
$1308.00 | 2025-02-15 | |
Aaron | AR027YT7-2.5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95% | 2.5g |
$5107.00 | 2023-12-15 | |
1PlusChem | 1P027YKV-100mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95% | 100mg |
$869.00 | 2024-05-07 | |
Aaron | AR027YT7-100mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95% | 100mg |
$923.00 | 2025-02-15 | |
1PlusChem | 1P027YKV-250mg |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95% | 250mg |
$1215.00 | 2024-05-07 | |
Enamine | EN300-35075992-0.05g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95.0% | 0.05g |
$501.0 | 2025-03-18 | |
Enamine | EN300-35075992-0.25g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95.0% | 0.25g |
$933.0 | 2025-03-18 | |
Enamine | EN300-35075992-0.5g |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid |
2763954-90-9 | 95.0% | 0.5g |
$1472.0 | 2025-03-18 |
1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid 관련 문헌
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2763954-90-9 (1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro2.2pentane-1-carboxylic acid) 관련 제품
- 1600905-90-5((3-bromo-2,4-dimethoxyphenyl)methanol)
- 15862-33-6(3-bromo-5-nitro-pyridin-2-ol)
- 2138428-59-6(3-methyl-1-propyl-1H-pyrazole-5-sulfonyl fluoride)
- 1027200-34-5(1,3,5-trifluoro-2-(2-nitroethenyl)benzene)
- 613676-07-6(1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene)
- 1354962-61-0(3-amino-2-(4-fluorophenyl)methylpropan-1-ol hydrochloride)
- 915038-14-1((11bR)-2,6-Bis(4-fluorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide)
- 950247-99-1(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide)
- 57381-59-6(Methyl 5-bromo-2-fluorobenzoate)
- 1481139-51-8(1-(3-hydroxypyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one)
추천 공급업체
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
